molecular formula C13H15ClN2 B1230006 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene CAS No. 200432-88-8

5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene

Cat. No. B1230006
M. Wt: 234.72 g/mol
InChI Key: TVSNVPGPFGAKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene is an azepine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Azabicyclo Compounds in Analgesic Activity Research : Compounds like 2-methyl-2-azabicyclo[3.3.1]non-6-ene were synthesized to evaluate their potential analgetic activity, although they showed little to no activity in this regard (Cavestri & Mokotoff, 1977).

  • Pathways to Substituted Pyridinecarboxylic Acid Derivatives : Research on reactions of alcohols or amines with dichloro-oxa-azabicycloocten-ones, like 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, leads to the creation of pyridinecarboxylic acid derivatives (Dubois & Hoornaert, 1996).

  • Characterization of 5,6-Dihydropyridine : Synthesis of 5,6-dihydropyridine, which shares structural elements with 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, contributes to understanding the chemical properties and potential applications of such compounds (Lasne, Ripoll, Guillemin, & Denis, 1985).

Pharmaceutical Research

  • Synthesis of Epibatidine Isomers : The compound has been used in the synthesis of epibatidine isomers, which are important in the study of nicotinic acetylcholine receptor binding and antinociceptive properties (Cox & Malpass, 1999).

  • Nicotinic Acetylcholine Receptor Binding : Research on 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, closely related to the compound , provides insights into nicotinic acetylcholine receptor binding and its implications for analgesic properties (Carroll et al., 2001).

properties

CAS RN

200432-88-8

Product Name

5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

InChI

InChI=1S/C13H15ClN2/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10/h3-4,7-8,10,12,16H,1-2,5-6H2

InChI Key

TVSNVPGPFGAKPT-UHFFFAOYSA-N

SMILES

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl

Canonical SMILES

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl

synonyms

(2-chloro-5-pyridyl)-9-azabicyclo(4.2.1)non-2-ene
UB 165
UB-165

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
Reactant of Route 2
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
Reactant of Route 3
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
Reactant of Route 4
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
Reactant of Route 5
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
Reactant of Route 6
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene

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